molecular formula C14H8N2O4 B3056140 1-Amino-5-nitroanthraquinone CAS No. 6937-75-3

1-Amino-5-nitroanthraquinone

Cat. No. B3056140
CAS RN: 6937-75-3
M. Wt: 268.22 g/mol
InChI Key: PHZPGLMKVOOUGI-UHFFFAOYSA-N
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Description

1-Amino-5-nitroanthraquinone is a derivative of anthraquinone, which is a type of dye. Anthraquinone dyes are the second most important type of dyes after azo dyes . In particular, 1-aminoanthraquinone has been extensively utilized in the preparation of diverse anthraquinone dyes .


Synthesis Analysis

1-Aminoanthraquinone can be synthesized safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . Various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone (M-ratio), and water content were investigated to explore the details of the ammonolysis reaction behavior . The operation conditions for the continuous-flow ammonolysis were optimized using Box–Behnken design in the response surface methodology, and 88% yield of 1-aminoanthraquinone could be achieved with an M-ratio of 4.5 at 213 °C and 4.3 min .


Chemical Reactions Analysis

The ammonolysis of 1-nitroanthraquinone is a key step in the synthesis of 1-aminoanthraquinone . The yield of 1-aminoanthraquinone and the conversion of 1-nitroanthraquinone are 3488% and 98.4%, respectively .

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

1-Amino-5-nitroanthraquinone, a derivative of anthraquinone, has been studied for its solubility in supercritical carbon dioxide. Research has shown that the presence of an amino group can significantly enhance the solubility of anthraquinone derivatives in supercritical carbon dioxide compared to those with a nitro group. This enhanced solubility is crucial for applications in dyeing processes and in the manufacturing of pigments, where supercritical carbon dioxide is used as an eco-friendly solvent. The findings were supported by experiments conducted at various temperatures and pressures, and the solubility data were effectively correlated with density-based models, such as the Mendez-Santiago–Teja and Peng–Robinson equation of state, providing a deeper understanding of the solubility behavior of these compounds (Tamura & Alwi, 2015); (Tamura, Alwi, Tanaka, & Shimizu, 2017).

Reduction Processes

The application of sulfur in the reduction process of preparing 1-aminoanthraquinone, which is a key intermediate for synthesizing dyes and dye intermediates, demonstrates an industrial approach to improving yield and reducing costs. The use of sulfur can decrease the basicity of the medium and reduce the amount of sodium sulfide needed, which not only improves the yield but also minimizes the generation of waste residues. This method exemplifies the ongoing efforts to make industrial dye production more sustainable and cost-effective (Liu, 2013).

Novel Synthesis Methods

A new method for preparing 1-amino-4-bromo-2-anthraquinonesulphonic acid (Bromamine acid), a significant intermediate in acid dye synthesis, showcases innovative approaches to anthraquinone derivative production. This method aims to achieve high yield and quality more economically by minimizing the formation of by-products, which are often challenging to separate and can lead to increased waste and costs. Such advancements in synthesis methods are crucial for the dye manufacturing industry, aiming for efficiency and environmental sustainability (Ghaieni, Sharifi, & Fattollahy, 2007).

Green Synthesis Approaches

The green and scalable synthesis of 1-amino anthraquinone using NaHS in water under mild conditions represents a significant step towards more environmentally friendly production methods for important industrial intermediates. This method is not only clean and operationally simple but also demonstrates the potential for application in industrial-scale production, highlighting the industry's shift towards greener chemical processes (Lu et al., 2019).

properties

IUPAC Name

1-amino-5-nitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZPGLMKVOOUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284951
Record name 1-Amino-5-nitroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-5-nitroanthraquinone

CAS RN

6937-75-3
Record name 1-Amino-5-nitroanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Amino-5-nitroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.5 liters (STP)/hour of ammonia are passed, under normal pressure, for 40 minutes into a solution of 60 g of 1,5-dinitro-anthraquinone (97% pure) and 5 g of ammonium bromide in 450 g of diethylene glycol, at 220° C, while stirring vigorously. After cooling, the product is filtered off and washed with water. After drying, 46.5 g of 80.5% pure 1-amino-5-nitroanthraquinone (71.5% of theory) are obtained. The product contains 19.0% (19.0% of theory) of 1,5-diaminoanthraquinone.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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60 g
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reactant
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5 g
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450 g
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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